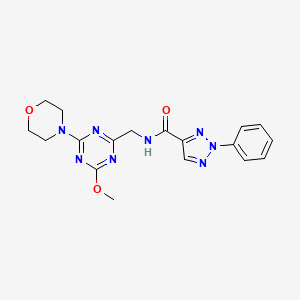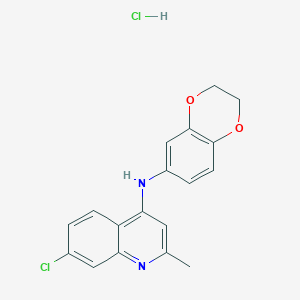
3-Bromo-2-iodo-5-(trifluoromethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-iodo-5-(trifluoromethoxy)aniline is a chemical compound with the molecular formula C7H4BrF3IN . It is a derivative of aniline, which is an aromatic amine. The compound has bromo, iodo, and trifluoromethoxy substituents on the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with an amine (-NH2) group, a bromo (-Br) group, an iodo (-I) group, and a trifluoromethoxy (-OCF3) group attached to it .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted boiling point of 286.6±40.0 °C and a predicted density of 2.238±0.06 g/cm3 .Scientific Research Applications
Facile Synthesis and High-Spin Cationic States
A study by Ito et al. (2002) presents the synthesis of all-para-brominated poly(N-phenyl-m-aniline)s from nonbrominated oligomers, achieving compounds with U-shaped structures that suggest a propensity for adopting helical structures. These compounds exhibit interesting redox properties, as evidenced by UV-vis and EPR measurements, indicating their potential in electronic applications (Ito et al., 2002).
Crystal Structures of Substituted Anilines
The work by Dey et al. (2003) explores the crystal structures of 4-substituted anilines, revealing how chloro, bromo, and ethynyl substituents affect the crystal structure due to their similar polarizations. This study highlights the nuanced impact of halogen substitution on molecular architecture (Dey et al., 2003).
Vibrational Analysis for NLO Materials
Revathi et al. (2017) conducted vibrational analyses of trifluoromethyl-substituted anilines, demonstrating their potential utility in non-linear optical (NLO) materials through experimental and theoretical approaches. This research underscores the significance of substituent effects on aniline structures for materials science applications (Revathi et al., 2017).
Synthesis of Trifluoromethylthiolated and Selenolated Pyrones
Zhang et al. (2017) describe a method for synthesizing trifluoromethylthio(seleno)lated pyrones from iodo(bromo)-substituted precursors, showcasing a practical approach for introducing trifluoromethylthiol(seleno) groups into organic molecules. This synthesis pathway could be relevant for developing new agrochemicals or pharmaceuticals (Zhang et al., 2017).
Liquid-Crystalline Properties of Diazabutadiene Complexes
Morrone et al. (1996) investigated the liquid-crystalline behavior of N,N'-bis(4-((4-alkoxybenzoyl)oxy)phenyl)-1,4-diaza-1,3-butadiene ligands when complexed with rhenium(I), observing nematic and smectic C phases. This research contributes to the understanding of how molecular design influences the liquid-crystalline properties of materials (Morrone et al., 1996).
Safety and Hazards
Safety information for 3-Bromo-2-iodo-5-(trifluoromethoxy)aniline indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using the compound only in well-ventilated areas .
properties
IUPAC Name |
3-bromo-2-iodo-5-(trifluoromethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3INO/c8-4-1-3(14-7(9,10)11)2-5(13)6(4)12/h1-2H,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFWOKSZXAIZBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)I)Br)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl N-(4-methylphenyl)carbamate](/img/structure/B2686294.png)
![2-(2-(4-chlorophenyl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2686295.png)
![2'-Amino-1-(4-chlorobenzyl)-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2686296.png)




![2-[4-(3,3-dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B2686305.png)

![1-Acetyl-3-{4-[(ethylsulfonyl)amino]phenyl}-5-(2-furyl)-2-pyrazoline](/img/structure/B2686308.png)
![(1S,5S)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2686309.png)


